

Trioctyl Ammonium Chloride: Physicochemical Profiling and Applications in Advanced Bioprocessing

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Compound of Interest

Compound Name: *Trioctyl ammonium chloride*

Cat. No.: *B8016632*

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Executive Summary

Trioctyl ammonium chloride—most prominently utilized in its quaternary form as Methyltrioctylammonium chloride (TOMAC, Aliquat 336)—is a highly versatile, lipophilic cationic surfactant and phase-transfer catalyst[1]. Characterized by its unique physical state as a room-temperature liquid, this compound plays a critical role in modern drug development, from the formulation of antimicrobial Deep Eutectic Solvents (DES) to the scavenging of heavy metal catalysts from Active Pharmaceutical Ingredient (API) streams. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, specifically its melting point and density, and outlines self-validating protocols for its application in pharmaceutical research.

Physicochemical Profiling: Causality of Physical States

Understanding the physical properties of **Trioctyl ammonium chloride** (CAS: 5137-55-3) is essential for predicting its behavior in biphasic extraction systems and solvent formulations[2].

Quantitative Data Summary

Property	Value	Mechanistic Implication
Chemical Name	Methyltrioctylammonium chloride	Primary quaternary ammonium salt utilized[1].
CAS Number	5137-55-3	Standard registry for commercial sourcing.
Molecular Weight	404.16 g/mol	High mass dictates strong lipophilicity[2].
Melting Point	-20 °C	Enables use as a liquid phase-transfer catalyst[3].
Density (at 25 °C)	0.884 g/mL	Ensures it forms the upper layer in aqueous extractions[4].
Boiling Point	240 °C	Provides a wide thermal operating window[3].
Physical Appearance	Viscous pale orange liquid	Indicates high viscosity due to chain entanglement[2].

The Causality Behind the Melting Point and Density

Typically, ionic salts (like sodium chloride) possess extremely high melting points due to tightly packed, highly ordered crystal lattices driven by strong electrostatic forces. However, **Trioctyl ammonium chloride** exhibits a remarkably low melting point of -20 °C[3].

Causality: This extreme melting point depression is caused by the severe steric hindrance and conformational flexibility of the three long octyl (8-carbon) chains. These bulky, hydrophobic tails prevent the cation and the chloride anion from packing efficiently into a stable crystalline lattice. Consequently, the lattice energy falls below the ambient thermal energy, forcing the compound to exist as a viscous liquid at room temperature[2].

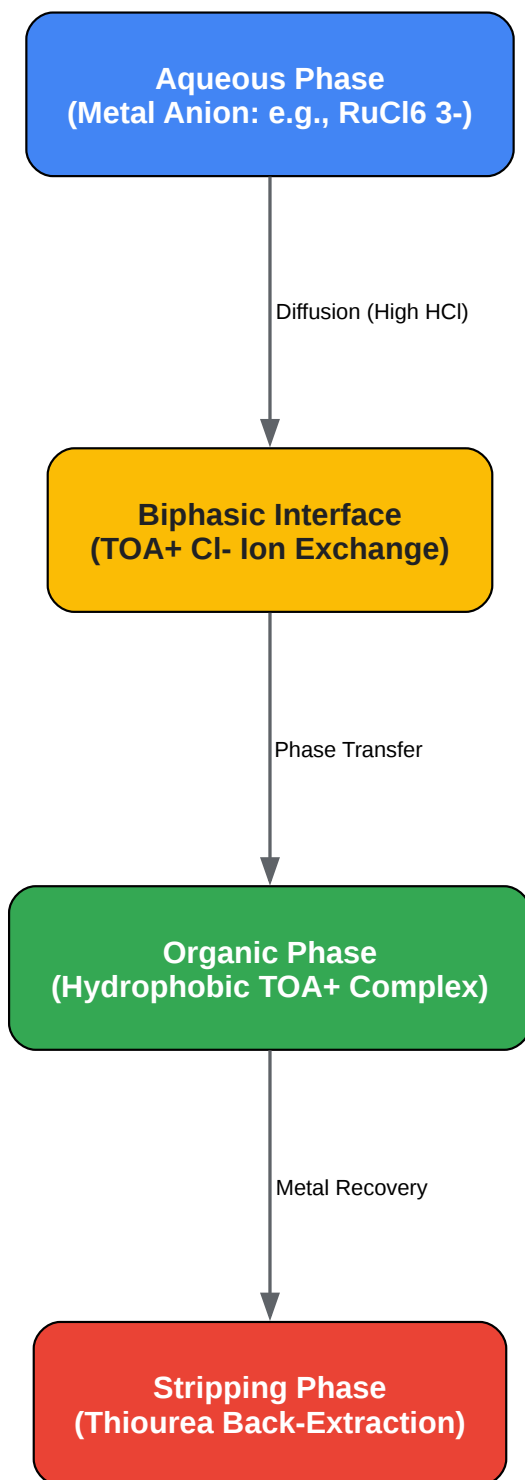
Furthermore, the density of 0.884 g/mL (lighter than water) is a direct result of the compound's mass being dominated by these low-density aliphatic hydrocarbon chains[4]. In drug development workflows, this specific density is highly advantageous; when used neat or in light

organic solvents, it reliably partitions as the upper organic phase, simplifying the gravitational separation of aqueous waste.

Mechanisms of Action in Phase-Transfer and Extraction

In pharmaceutical synthesis, transition metals like Ruthenium (Ru) and Gallium (Ga) are frequently used as catalysts or radiopharmaceutical precursors. Removing these metals from the final API is a strict regulatory requirement. **Trioctyl ammonium chloride** acts as a highly efficient extraction agent for these metals[5][6].

The Ion-Pair Mechanism: At high aqueous chloride concentrations (e.g., 4.0 M HCl), metals like Ruthenium form stable anionic chlorocomplexes (e.g., $[\text{RuCl}_6]^{3-}$). The lipophilic trioctyl ammonium cation undergoes an ion-exchange reaction at the biphasic interface, swapping its native chloride ion for the bulky metal anion. This forms a charge-neutral, highly hydrophobic supramolecular assembly that rapidly partitions into the organic phase[5][6].



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*Biphasic ion-pair extraction workflow using **Trioctyl ammonium chloride**.*

Applications in Drug Development

Deep Eutectic Solvents (DES) for Antimicrobial Therapeutics

Trioctyl ammonium chloride is increasingly utilized as a hydrogen bond acceptor to formulate Deep Eutectic Solvents (DES). By conjugating it with hydrogen bond donors like glycerol or fructose, researchers create novel solvent systems that exhibit potent, broad-spectrum antimicrobial activity. For instance, a DES formulated from methyl-trioctylammonium chloride and glycerol demonstrated up to 68% bactericidal activity against *E. coli* K1 and significant inhibition of *P. aeruginosa*[7]. These DES systems are also highly effective in extracting complex APIs, such as Rutin, from raw plant biomass[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm the success of the procedure in real-time.

Protocol 1: Preparation of TOACI-Based DES for API Extraction

Objective: Synthesize a room-temperature liquid DES using **Trioctyl ammonium chloride** and glycerol for the extraction of phenolic APIs.

- **Molar Mixing:** Weigh **Trioctyl ammonium chloride** and glycerol in a strict 1:1 molar ratio into a sealed glass vial.
- **Thermal Incubation:** Heat the mixture to 80 °C under continuous magnetic stirring (500 rpm) for 2 hours until a homogeneous, transparent liquid is formed.
- **Self-Validation (Phase Stability):** Allow the mixture to cool to 25 °C. Validation Check: If the mixture crystallizes or separates into two phases, the hydrogen bonding network has failed (likely due to moisture contamination). A successful DES will remain a stable, clear liquid well below the melting points of its individual constituents[7].
- **Application:** Introduce 100 mg of raw plant biomass to 1 mL of the validated DES. Stir for 60 minutes at 50 °C, centrifuge at 10,000 rpm, and collect the supernatant for HPLC analysis of

the extracted API.

Protocol 2: Solvent Extraction of Ruthenium from Aqueous API Streams

Objective: Scavenge residual Ruthenium catalysts from an aqueous API stream using **Trioctyl ammonium chloride**[5].

- **Aqueous Phase Adjustment:** Adjust the aqueous API stream containing residual Ruthenium to a hydrochloric acid concentration of 4.0 M. **Causality:** This specific concentration is required to force Ruthenium into its extractable anionic form ($[\text{RuCl}_6]^{3-}$) [5].
- **Organic Phase Preparation:** Prepare a 0.1 M solution of **Trioctyl ammonium chloride** in toluene.
- **Biphasic Contact:** Combine equal volumes (1:1 ratio) of the aqueous and organic phases in a separation funnel. Shake vigorously mechanically for 12 hours at 25 °C to ensure complete mass transfer [5].
- **Phase Separation & Self-Validation:** Allow the phases to separate by gravity. The lighter organic phase (containing the TOACl-Ru complex) will sit on top (density ~0.88 g/mL) [4]. **Validation Check:** Analyze the bottom aqueous layer via UV-Vis spectrophotometry or ICP-MS. The extraction efficiency (Distribution ratio, D) should exceed 99% [5]. If D is lower, verify the initial HCl concentration, as insufficient chloride ions will halt the ion-exchange mechanism.
- **Stripping:** Back-extract the Ruthenium from the organic phase by contacting it with a 1.0 M aqueous thiourea solution, which outcompetes the TOACl for the metal, driving it back into a new, clean aqueous phase for disposal [5].

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